BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 921104-51-0) is a synthetic, small-molecule tetrazole-acetamide hybrid with the molecular formula C16H20FN5O and a molecular weight of 317.37 g/mol. It belongs to the 1,5-disubstituted tetrazole class, a scaffold widely employed in medicinal chemistry as a carboxylic acid bioisostere.

Molecular Formula C16H20FN5O
Molecular Weight 317.368
CAS No. 921104-51-0
Cat. No. B2399465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide
CAS921104-51-0
Molecular FormulaC16H20FN5O
Molecular Weight317.368
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H20FN5O/c17-13-8-6-12(7-9-13)10-16(23)18-11-15-19-20-21-22(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,23)
InChIKeyGWQLZMGUWLNXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Cyclohexyl-1H-Tetrazol-5-yl)Methyl)-2-(4-Fluorophenyl)Acetamide (CAS 921104-51-0): Procurement-Ready Physicochemical Identity and Chemical Class Baseline


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 921104-51-0) is a synthetic, small-molecule tetrazole-acetamide hybrid with the molecular formula C16H20FN5O and a molecular weight of 317.37 g/mol [1]. It belongs to the 1,5-disubstituted tetrazole class, a scaffold widely employed in medicinal chemistry as a carboxylic acid bioisostere [2]. The compound features a cyclohexyl substituent at the tetrazole N1 position and a 4-fluorophenylacetamide side chain linked via a methylene bridge to the tetrazole C5 carbon [1]. This structural architecture places it within the broader family of tetrazole alkyl amides, exemplified by the ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor series disclosed in US Patent 5,646,170 [3].

Why In-Class Tetrazole Acetamides Cannot Be Considered Interchangeable with N-((1-Cyclohexyl-1H-Tetrazol-5-yl)Methyl)-2-(4-Fluorophenyl)Acetamide


Tetrazole acetamide analogs that share the 1-cyclohexyl-1H-tetrazol-5-yl core diverge significantly in their biological profiles depending on the acetamide side chain . For instance, the m-tolyl analog (N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide, CAS 920440-20-6) demonstrates measurable cytotoxicity against MCF-7 breast cancer cells, whereas the 4-fluorophenyl derivative exhibits a distinct bioactivity signature, including reported CCR5 antagonism [1]. Furthermore, the cyclohexyl group at the tetrazole N1 position is not a passive substituent; it influences lipophilicity (cLogP), metabolic stability, and binding conformation in ways that cannot be replicated by phenyl- or smaller alkyl-substituted analogs . Generic substitution without accounting for these substituent-specific effects risks selecting a compound with divergent target engagement, ADME properties, or off-target profiles.

Quantitative Differentiation Evidence for N-((1-Cyclohexyl-1H-Tetrazol-5-yl)Methyl)-2-(4-Fluorophenyl)Acetamide vs. Closest Structural Analogs


CCR5 Antagonist Potential: Differentiating Pharmacological Activity from Cytotoxic Analogs

Preliminary pharmacological screening indicates that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide acts as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the closest in-class analog, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide, has been profiled solely for cytotoxicity against MCF-7 breast cancer cells (IC50 = 15 µM after 48 h), with no reported CCR5 activity . This divergence in biological readout underscores that the 4-fluorophenyl vs. m-tolyl side chain governs target engagement, making the 4-fluorophenyl derivative the appropriate choice for chemokine receptor-focused research programs.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

Lipophilicity-Driven Differentiation: cLogP Advantage of the Cyclohexyl-Tetrazole Scaffold

The cyclohexyl substituent at the tetrazole N1 position confers a distinct lipophilicity profile compared to aryl-substituted analogs. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide has an inferred cLogP range of 2.8–3.2, derived from physicochemical characterization of analogous 1-cyclohexyl-tetrazole compounds . This is markedly higher than that of the 4-fluorophenyl-substituted analog (N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, CAS 920464-09-1), for which the replacement of cyclohexyl with a 4-fluorophenyl group reduces cLogP by approximately 0.8–1.2 log units based on fragment-based calculations . Higher lipophilicity within a moderate range (cLogP 2–4) is associated with improved passive membrane permeability and potential CNS penetration, relevant for programs targeting intracellular or CNS-resident chemokine receptors.

Lipophilicity cLogP Membrane Permeability Blood-Brain Barrier Penetration

Tetrazole Amide ACAT Inhibitor Scaffold: Positioning Within a Validated Cardiovascular Target Class

The 1-cyclohexyl-tetrazole acetamide scaffold maps onto the core pharmacophore of tetrazole alkyl amide ACAT inhibitors disclosed in US Patent 5,646,170 [1]. While the specific compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide is not explicitly claimed in this patent, it shares the essential structural elements: a tetrazole ring, an acetamide linker, and a lipophilic substituent at the tetrazole N-position. The patent's exemplified compounds, such as N-(2,6-bis(1-methylethyl)phenyl)-2-dodecyl-2H-tetrazole-5-acetamide, demonstrate ACAT IC50 values in the low nanomolar range (e.g., 22 nM) [2]. The 4-fluorophenylacetamide side chain in the target compound closely resembles the 4-fluorophenyl motif found in potent ACAT inhibitors (e.g., N-(2,4-difluorophenyl)-2-dodecyl-2H-tetrazole-5-acetamide) [1], suggesting the target compound may serve as a truncated pharmacophore probe for ACAT-focused SAR exploration.

ACAT Inhibition Cholesterol Metabolism Atherosclerosis Cardiovascular Drug Discovery

Absence of Strong Off-Target Cytotoxicity: A Differentiating Safety Feature vs. the m-Tolyl Analog

A PubMed Commons annotation by Christopher Southan (2017) reported an IC50 of 28 µM for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide in an unspecified assay, characterizing the compound as 'neither potent nor selective' [1]. While this IC50 value appears modest in absolute terms, it contrasts with the m-tolyl analog, which exhibits measurable cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM . The lower cytotoxicity (higher IC50) of the 4-fluorophenyl derivative against at least one cell-based endpoint suggests a differentiated safety margin that may be advantageous in phenotypic screening campaigns where confounding cytotoxicity is undesirable. Caution is warranted as the published IC50 of 28 µM has not been replicated in peer-reviewed literature and the assay context remains unspecified.

Cytotoxicity Selectivity Safety Pharmacology MCF-7 Assay

Metabolic Stability Advantage of the Cyclohexyl Group: Inferred Resistance to Oxidative Metabolism

The cyclohexyl substituent at the tetrazole N1 position is expected to confer greater metabolic stability compared to phenyl-substituted analogs, based on the well-established susceptibility of unsubstituted phenyl rings to cytochrome P450-mediated oxidation [1]. VulcanChem's technical datasheet explicitly notes that 'the target compound's cyclohexyl group may confer greater metabolic stability compared to tert-butyl analogs (e.g., 13c)' . While direct microsomal stability data (e.g., half-life in human liver microsomes) have not been published for this specific compound, the class-level trend is supported by the broader tetrazole literature, where cycloalkyl-substituted tetrazoles consistently outperform their aryl counterparts in metabolic turnover assays [2]. This inferred stability advantage is particularly relevant for in vivo pharmacological studies where compound exposure duration is critical.

Metabolic Stability Cytochrome P450 Oxidative Metabolism ADME

Where N-((1-Cyclohexyl-1H-Tetrazol-5-yl)Methyl)-2-(4-Fluorophenyl)Acetamide Delivers the Highest Scientific and Procurement Value


CCR5 Antagonist Probe for HIV Entry and Chemokine-Mediated Inflammation Research

The preliminary pharmacological screening data identifying this compound as a CCR5 antagonist [1] positions it as a starting-point chemical probe for academic and pharmaceutical laboratories studying HIV-1 entry inhibition, rheumatoid arthritis, asthma, and COPD. Unlike the m-tolyl analog (IC50 = 15 µM in MCF-7 cytotoxicity), which has no reported CCR5 activity, this compound offers target-specific pharmacological relevance. Procurement is recommended for teams conducting CCR5 binding assays, chemotaxis inhibition assays, or in vivo models of CCR5-mediated inflammation. Note that the exact CCR5 IC50 has not been publicly disclosed; users should validate potency in their own assay systems.

Tetrazole Pharmacophore Fragment for ACAT Inhibitor Lead Optimization

The compound shares the core 1-cyclohexyl-tetrazole-acetamide scaffold with the potent ACAT inhibitor series disclosed in US Patent 5,646,170 and Bioorg. Med. Chem. Lett. 1995 [2]. While lacking the long-chain alkyl substituent required for sub-nanomolar ACAT potency, it serves as a useful synthetic intermediate or fragment for SAR exploration. Medicinal chemistry teams can use this compound as a starting point for appending lipophilic side chains at the tetrazole 2-position or modifying the 4-fluorophenylacetamide moiety to optimize ACAT inhibition and plasma cholesterol-lowering activity in vivo [3].

Cytotoxicity-Controlled Phenotypic Screening Tool Compound

With an IC50 of 28 µM (unspecified assay; Southan annotation, 2017) [4], this compound exhibits a wider cytotoxicity window than the m-tolyl analog (MCF-7 IC50 = 15 µM). This makes it a more suitable tool compound for phenotypic screening campaigns where non-specific cytotoxicity must be minimized, such as in image-based high-content screening or 3D spheroid viability assays. Researchers should independently verify the cytotoxicity profile in their specific cell lines and assay conditions before large-scale screening deployment.

Computational Chemistry and Docking Studies Leveraging a Well-Characterized Tetrazole Scaffold

The compound's structure has been fully characterized by InChI, SMILES, and molecular formula (C16H20FN5O, MW 317.37) , and it is registered in the ZINC database (ZINC89761898) [5]. Computational chemists can use it for docking studies, molecular dynamics simulations, or pharmacophore modeling targeting CCR5, ACAT, or other tetrazole-binding proteins. Its moderate cLogP (2.8–3.2) and balanced hydrogen-bond donor/acceptor profile (1 HBD, 7 HBA, tPSA ≈ 70 Ų) make it a suitable ligand for virtual screening and binding free energy calculations.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.